molecular formula C16H17NO4 B15375816 2-[(3,4-Dimethoxybenzyl)amino]benzoic acid CAS No. 23145-60-0

2-[(3,4-Dimethoxybenzyl)amino]benzoic acid

Cat. No.: B15375816
CAS No.: 23145-60-0
M. Wt: 287.31 g/mol
InChI Key: HCDPUYWUFGXMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Dimethoxybenzyl)amino]benzoic acid is a synthetic derivative of para-aminobenzoic acid (PABA) , a well-known scaffold in medicinal chemistry with diverse biological activities. This compound belongs to a class of 4-(benzylamino)benzoic acid derivatives that have demonstrated significant potential in biochemical and pharmacological research, particularly due to the structural versatility afforded by the dimethoxybenzyl moiety. Preliminary research on structurally related analogs indicates this compound is of high interest for its antimicrobial properties . Studies on similar 4-(benzylamino)benzoic acid derivatives have shown moderate to good activity against a range of pathogenic bacterial strains, suggesting a potential mechanism that may interfere with bacterial folate metabolism or other essential pathways. Furthermore, the structural motif of this compound aligns with molecules investigated for their anticancer activity . Related compounds have exhibited promising cytotoxicity against specific cancer cell lines, including non-small cell lung cancer (A549) and small cell lung cancer (H69), making this compound a valuable candidate for initial screening in oncology drug discovery programs. The compound is synthesized via a reductive amination pathway, a robust method for creating carbon-nitrogen bonds between aminobenzoic acid and aldehyde components. It is presented as a solid and should be stored in a cool, dry, and well-ventilated place. Researchers should avoid inhalation and direct skin or eye contact, using appropriate personal protective equipment during handling. This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Properties

CAS No.

23145-60-0

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylamino]benzoic acid

InChI

InChI=1S/C16H17NO4/c1-20-14-8-7-11(9-15(14)21-2)10-17-13-6-4-3-5-12(13)16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19)

InChI Key

HCDPUYWUFGXMSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC=CC=C2C(=O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
2-[(3,4-Dimethoxybenzyl)amino]benzoic acid C₁₆H₁₅NO₅ 3,4-Dimethoxybenzylamino at C2 Luminescent complexes (Eu³⁺, Tb³⁺); ΔGbinding data pending
4-[(2,4-Dimethoxybenzyl)amino]benzoic acid C₁₆H₁₅NO₅ 2,4-Dimethoxybenzylamino at C4 Polymer synthesis (electron-donating monomer)
2-(4-Methoxybenzoyl)benzoic acid C₁₅H₁₂O₄ 4-Methoxybenzoyl at C2 Lower ΔGbinding (-8.2 kcal/mol for T1R3 receptor)
3,4-Dimethoxybenzoic acid (3,4-DM) C₉H₁₀O₄ 3,4-Dimethoxy at C1 (carboxylic acid) Model compound for QSAR studies
2-Amino-3,4-dimethoxybenzoic acid C₉H₁₁NO₄ Amino and 3,4-dimethoxy at C2 Intermediate in synthesis of bioactive molecules
Tranilast C₁₈H₁₇NO₅ Cinnamoyl group at C2 (anti-inflammatory drug) Mast cell stabilizer; TGF-β inhibitor

Key Comparative Findings

Binding Affinity and Receptor Interactions
  • Methoxy Substitution Effects: Compounds with methoxy groups, such as 2-(4-methoxybenzoyl)benzoic acid, exhibit lower ΔGbinding values (-8.2 kcal/mol for T1R3 receptors) compared to non-methoxy analogues, suggesting enhanced receptor interactions due to electron-donating effects . The target compound’s 3,4-dimethoxybenzyl group may similarly improve binding but requires empirical validation.
  • Positional Isomerism: The 2,4-dimethoxy isomer (4-[(2,4-dimethoxybenzyl)amino]benzoic acid) is utilized in polymer synthesis as an electron-donating monomer, whereas the 3,4-dimethoxy configuration in the target compound favors luminescence applications .
Thermal and Chemical Stability
  • Rare-earth complexes of the target compound exhibit thermal stability up to 150°C, attributed to strong metal-carboxylate interactions . In contrast, 2-(4-methoxybenzoyl)benzoic acid lacks such coordination stability, limiting its utility in material science.

Q & A

Basic: What are the standard synthetic routes for 2-[(3,4-Dimethoxybenzyl)amino]benzoic acid?

Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3,4-dimethoxybenzylamine with 2-chlorobenzoic acid (or its activated ester) in the presence of a base (e.g., anhydrous potassium carbonate) and a polar aprotic solvent like 2-ethoxy ethanol. Catalysts such as cuprous oxide or copper metal may enhance reaction efficiency. Post-synthesis purification typically employs recrystallization (ethanol/water mixtures) or column chromatography to achieve >95% purity .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirms structural integrity by verifying aromatic proton environments and methoxy/amino group signals.
  • HPLC : Assesses purity (>95% threshold) using reverse-phase C18 columns with UV detection.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 301.29 g/mol for C16H15NO5 derivatives) via ESI or MALDI-TOF .
  • Melting Point : Consistency with literature values (e.g., 180–182°C) indicates purity .

Advanced: How can reaction yields be optimized for derivatives of this compound?

Answer:
Yield optimization requires systematic parameter variation:

  • Catalyst Screening : Test transition metal catalysts (e.g., Cu, Pd) at 0.5–2 mol% loadings.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for solubility and reactivity.
  • Temperature Control : Reflux conditions (80–120°C) often improve kinetics, but lower temperatures (45°C) may reduce side reactions .
  • DOE (Design of Experiments) : Multivariate analysis identifies synergistic effects between parameters .

Advanced: How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Answer:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., RAW 264.7 for inflammation) and concentrations (e.g., 1–100 µM).
  • SAR Analysis : Compare substituent effects (e.g., methoxy vs. fluoro groups) across derivatives to isolate activity drivers .
  • Mechanistic Studies : Use knockout cell models or receptor-binding assays (e.g., COX-2 inhibition for anti-inflammatory activity) to clarify targets .

Basic: What are the key stability considerations for storage and handling?

Answer:

  • Storage : Seal in moisture-free containers at room temperature (20–25°C) to prevent hydrolysis of the amino-benzoic acid bond.
  • Light Sensitivity : Protect from UV exposure due to aromatic ring photodegradation risks.
  • Solubility : Use DMSO or ethanol for stock solutions; avoid aqueous buffers unless stabilized at pH 6–8 .

Advanced: What computational methods support the design of novel derivatives?

Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for enhanced bioactivity.
  • Molecular Docking : Simulate binding interactions with targets (e.g., bacterial enzymes or inflammatory cytokines) using AutoDock Vina or Schrödinger Suite .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic profiles (e.g., logP, BBB permeability) early in design .

Advanced: How can researchers address low solubility in biological assays?

Answer:

  • Prodrug Strategies : Introduce ester or glycoside groups to enhance aqueous solubility, with enzymatic cleavage sites for activation .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .
  • Co-solvent Systems : Use cyclodextrins or surfactants (e.g., Tween-80) in assay media without disrupting cell viability .

Basic: What spectroscopic signatures distinguish this compound from its analogs?

Answer:

  • IR Spectroscopy : Look for carbonyl (C=O) stretches at ~1680 cm⁻¹ and N-H bends (amine) near 3300 cm⁻¹.
  • NMR : Methoxy groups appear as singlets at δ 3.8–4.0 ppm, while aromatic protons split into distinct coupling patterns (e.g., doublets for para-substituted rings) .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 Knockouts : Validate target engagement by testing activity in gene-edited cell lines lacking suspected receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with purified proteins (e.g., kinases or transcription factors).
  • Metabolomics : Track downstream metabolic changes via LC-MS to map pathway interactions .

Advanced: How can synthetic byproducts be identified and minimized?

Answer:

  • LC-MS Monitoring : Detect intermediates and byproducts in real-time during synthesis.
  • Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Catalyst Recycling : Immobilize metal catalysts on silica or magnetic nanoparticles to reduce waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.